Cas no 1388049-76-0 (4-chloro-7-fluoro-1H-indole-2-carboxylic acid)

4-chloro-7-fluoro-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-7-fluoro-1H-indole-2-carboxylic acid
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- MDL: MFCD03095316
- Inchi: 1S/C9H5ClFNO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
- InChI Key: HQSLSQRZRMJPKS-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC=C2F)C=C1C(O)=O
4-chloro-7-fluoro-1H-indole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322706-2.5g |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid |
1388049-76-0 | 95% | 2.5g |
$2940.0 | 2023-09-04 | |
Enamine | EN300-322706-0.1g |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid |
1388049-76-0 | 95% | 0.1g |
$518.0 | 2023-09-04 | |
Enamine | EN300-322706-5.0g |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid |
1388049-76-0 | 95% | 5g |
$4349.0 | 2023-06-02 | |
A2B Chem LLC | AX27404-50mg |
4-Chloro-7-fluoro-1h-indole-2-carboxylic acid |
1388049-76-0 | 95% | 50mg |
$401.00 | 2024-04-20 | |
A2B Chem LLC | AX27404-500mg |
4-Chloro-7-fluoro-1h-indole-2-carboxylic acid |
1388049-76-0 | 95% | 500mg |
$1267.00 | 2024-04-20 | |
Aaron | AR01DWOO-100mg |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid |
1388049-76-0 | 95% | 100mg |
$738.00 | 2025-02-09 | |
A2B Chem LLC | AX27404-10g |
4-Chloro-7-fluoro-1h-indole-2-carboxylic acid |
1388049-76-0 | 95% | 10g |
$6825.00 | 2024-04-20 | |
Aaron | AR01DWOO-5g |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid |
1388049-76-0 | 95% | 5g |
$6005.00 | 2025-02-09 | |
Aaron | AR01DWOO-2.5g |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid |
1388049-76-0 | 95% | 2.5g |
$4068.00 | 2025-02-09 | |
A2B Chem LLC | AX27404-250mg |
4-Chloro-7-fluoro-1h-indole-2-carboxylic acid |
1388049-76-0 | 95% | 250mg |
$818.00 | 2024-04-20 |
4-chloro-7-fluoro-1H-indole-2-carboxylic acid Related Literature
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 4-chloro-7-fluoro-1H-indole-2-carboxylic acid
Introduction to 4-chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS No. 1388049-76-0)
4-chloro-7-fluoro-1H-indole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1388049-76-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of both chloro and fluoro substituents on the indole ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural features of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid contribute to its potential as a building block in synthetic chemistry. The chloro group at the 4-position and the fluoro group at the 7-position enhance the compound's reactivity, enabling various functionalization strategies. These modifications are crucial for tailoring the pharmacokinetic and pharmacodynamic properties of derived compounds, which is essential for optimizing drug efficacy and minimizing side effects.
In recent years, there has been a growing interest in indole derivatives due to their broad spectrum of biological activities. 4-chloro-7-fluoro-1H-indole-2-carboxylic acid has been explored in several preclinical studies as a precursor for potential therapeutic agents. Its indole core is a well-documented motif in medicinal chemistry, with numerous examples of indole-based drugs that have reached clinical use. The structural similarity to known bioactive compounds suggests that derivatives of this molecule may exhibit comparable pharmacological effects.
One of the most compelling aspects of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid is its versatility in chemical modification. The carboxylic acid group at the 2-position provides a handle for further derivatization, allowing chemists to introduce additional functional groups such as amides, esters, or other heterocycles. These modifications can fine-tune the compound's interactions with biological targets, potentially leading to the discovery of new drugs with improved therapeutic profiles.
Recent advancements in computational chemistry have further enhanced the utility of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid. Molecular modeling studies have been conducted to predict the binding modes of this compound with various biological targets, including enzymes and receptors. These simulations have provided valuable insights into its potential as an inhibitor or modulator of key cellular processes. Such computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to prioritize promising candidates for experimental validation.
The synthesis of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid has also been optimized to improve yield and scalability. Multi-step synthetic routes have been developed that leverage modern catalytic methods and green chemistry principles. These innovations not only enhance the efficiency of producing the compound but also align with broader efforts to make drug development more sustainable and environmentally friendly.
In addition to its pharmaceutical applications, 4-chloro-7-fluoro-1H-indole-2-carboxylic acid has shown promise in material science research. Its unique structural features make it a candidate for developing advanced materials with tailored properties. For instance, it could be used to create polymers or coatings with specific functionalities, such as enhanced biocompatibility or chemical stability.
The future prospects of 4-chloro-7-fluoro-1H-indole-2-carboxylic acid are vast, driven by ongoing research in medicinal chemistry and materials science. As our understanding of biological systems continues to expand, new opportunities will arise for utilizing this versatile compound. Collaborative efforts between academia and industry are likely to accelerate its translation from a laboratory curiosity to a validated therapeutic or material component.
In conclusion, 4-chloro-7-fluoro-1H-indole-2-carboxylic acid (CAS No. 1388049-76-0) represents a significant asset in modern chemical research. Its unique structure, combined with its potential for further functionalization, positions it as a key intermediate in drug discovery and material science applications. As research progresses, this compound is poised to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.
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